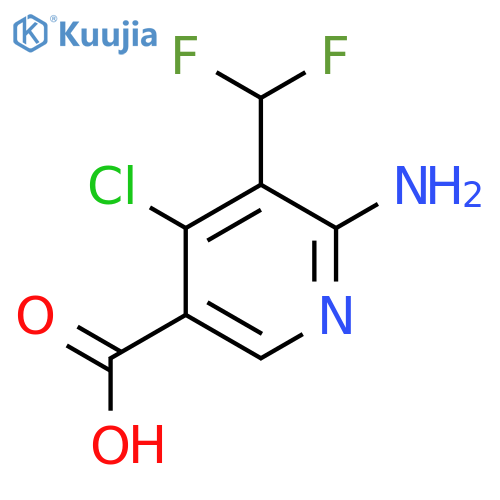Cas no 1803668-39-4 (2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid)
2-アミノ-4-クロロ-3-(ジフルオロメチル)ピリジン-5-カルボン酸は、ピリジン骨格にアミノ基、クロロ基、ジフルオロメチル基、およびカルボキシル基が導入された多置換化合物です。この構造的特徴により、高い反応性と分子多様性を示し、医農薬中間体としての応用が期待されます。特に、ジフルオロメチル基の導入により代謝安定性が向上し、生体適合性材料や創薬分野での利用可能性が注目されています。カルボキシル基の存在はさらに誘導体合成の柔軟性を提供し、精密有機合成における重要な構築ブロックとしての価値を有しています。

1803668-39-4 structure
商品名:2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid
CAS番号:1803668-39-4
MF:C7H5ClF2N2O2
メガワット:222.576607465744
CID:4811183
2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid
-
- インチ: 1S/C7H5ClF2N2O2/c8-4-2(7(13)14)1-12-6(11)3(4)5(9)10/h1,5H,(H2,11,12)(H,13,14)
- InChIKey: BJVGTGOBQBIINM-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(=O)O)=CN=C(C=1C(F)F)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 230
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 76.2
2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029070612-1g |
2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid |
1803668-39-4 | 97% | 1g |
$1,504.90 | 2022-04-02 |
2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid 関連文献
-
1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
1803668-39-4 (2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid) 関連製品
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
